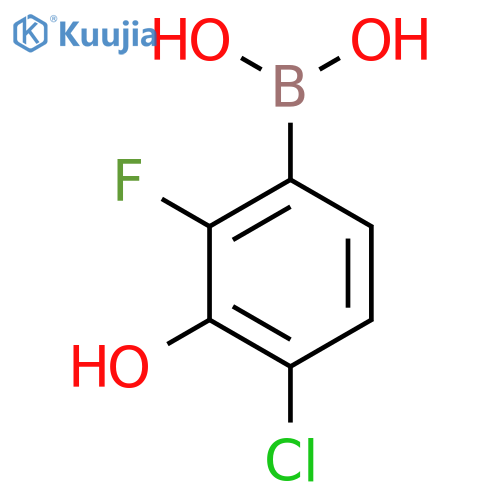

Cas no 1451393-13-7 (4-Chloro-2-fluoro-3-hydroxyphenylboronic acid)

1451393-13-7 structure

商品名:4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

CAS番号:1451393-13-7

MF:C6H5BClFO3

メガワット:190.364504575729

MDL:MFCD19981522

CID:4600595

PubChem ID:56776653

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

- (4-chloro-2-fluoro-3-hydroxyphenyl)boronic acid

- Z1506

- D71520

- C6H5BClFO3

- (4-Chloro-2-fluoro-3-hydroxy-phenyl)boronic acid

- CS-0174744

- DTXSID901231041

- AKOS027425705

- (4-chloro-2-fluoro-3-hydroxyphenyl)boronicacid

- 1451393-13-7

- B-(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid

- MFCD19981522

-

- MDL: MFCD19981522

- インチ: 1S/C6H5BClFO3/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,10-12H

- InChIKey: CYFLEBLGQHFBBB-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(B(O)O)=C(C=1O)F

計算された属性

- せいみつぶんしりょう: 190.0004300g/mol

- どういたいしつりょう: 190.0004300g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C990495-10g |

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |

1451393-13-7 | 10g |

$1022.00 | 2023-05-18 | ||

| TRC | C990495-1g |

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |

1451393-13-7 | 1g |

$161.00 | 2023-05-18 | ||

| A2B Chem LLC | AX55243-5g |

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |

1451393-13-7 | 97% | 5g |

$361.00 | 2024-04-20 | |

| TRC | C990495-5g |

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |

1451393-13-7 | 5g |

$661.00 | 2023-05-18 | ||

| Ambeed | A810042-5g |

(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid |

1451393-13-7 | 97% | 5g |

$494.0 | 2025-02-26 | |

| Ambeed | A810042-1g |

(4-Chloro-2-fluoro-3-hydroxyphenyl)boronic acid |

1451393-13-7 | 97% | 1g |

$163.0 | 2025-02-26 | |

| abcr | AB309385-5g |

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, 97%; . |

1451393-13-7 | 97% | 5g |

€296.70 | 2025-02-21 | |

| abcr | AB309385-25g |

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, 97%; . |

1451393-13-7 | 97% | 25g |

€865.40 | 2025-02-21 | |

| abcr | AB309385-100g |

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid, 97%; . |

1451393-13-7 | 97% | 100g |

€2493.10 | 2024-06-08 | |

| A2B Chem LLC | AX55243-1g |

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid |

1451393-13-7 | 97% | 1g |

$119.00 | 2024-04-20 |

4-Chloro-2-fluoro-3-hydroxyphenylboronic acid 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

1451393-13-7 (4-Chloro-2-fluoro-3-hydroxyphenylboronic acid) 関連製品

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1451393-13-7)4-Chloro-2-fluoro-3-hydroxyphenylboronic acid

清らかである:99%

はかる:5g

価格 ($):445.0